molecular formula C8H10N2O B039248 2-Acetyl-3,5-dimethylpyrazine CAS No. 54300-08-2

2-Acetyl-3,5-dimethylpyrazine

Cat. No.: B039248
CAS No.: 54300-08-2
M. Wt: 150.18 g/mol
InChI Key: UCGOSAWBWFUKDT-UHFFFAOYSA-N
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Safety and Hazards

2-Acetyl-3,5-dimethylpyrazine is classified as irritating to the respiratory system . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

The importance of pyrazines for the food industry is expected to grow in the upcoming years due to the higher demand for convenience products . The growing awareness of people about the ingredients and the origin of their daily food has strongly influenced the market with labels like “organic” and “natural” . Many flavor ingredients prepared by biotechnological methods have conquered the market recently and are destined to replace the ineffective extraction from plants or animal sources .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetyl-3,5-dimethylpyrazine can be synthesized from the corresponding dimethyl-ethylpyrazine through a two-step process involving bromination followed by oxidation to the ketone . The reaction conditions typically involve:

    Bromination: Using bromine (Br2) in the presence of a suitable solvent.

    Oxidation: Employing an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the brominated intermediate to the ketone.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The compound is produced in bulk and purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-3,5-dimethylpyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the pyrazine ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated pyrazines, nitro-pyrazines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-3,5-dimethylpyrazine is unique due to its specific acetyl group, which contributes to its distinct aroma and flavor profile. This makes it particularly valuable in the flavor and fragrance industry compared to other pyrazines .

Properties

IUPAC Name

1-(3,5-dimethylpyrazin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-4-9-8(7(3)11)6(2)10-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGOSAWBWFUKDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068938
Record name 1-(3,5-Dimethylpyrazinyl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

70.00 °C. @ 7.00 mm Hg
Record name 2-Acetyl-3,5-dimethylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039999
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

54300-08-2
Record name 2-Acetyl-3,5-dimethylpyrazine
Source CAS Common Chemistry
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Record name 2-Acetyl-3,5-dimethylpyrazine
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Record name Ethanone, 1-(3,5-dimethyl-2-pyrazinyl)-
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Record name 1-(3,5-Dimethylpyrazinyl)ethanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,5-dimethylpyrazinyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.688
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Record name 2-ACETYL-3,5-DIMETHYLPYRAZINE
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Record name 2-Acetyl-3,5-dimethylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039999
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-acetyl-3,5-dimethylpyrazine in the aroma of Japanese green tea?

A1: this compound was identified for the first time as a volatile compound in Japanese green tea []. Researchers using the OASIS (Original Aroma Simultaneously Input to the Sniffing port) method with gas chromatography-olfactometry (GC/O) found that this compound contributes to the roast note of the tea's aroma []. This discovery expands our understanding of the complex flavor profile of Japanese green tea.

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